1-(azepan-1-yl)-2,2-dichloroethanone
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Overview
Description
1-(azepan-1-yl)-2,2-dichloroethanone is a heterocyclic organic compound that belongs to the class of azepines. It is characterized by its molecular formula C8H13Cl2NO and a molecular weight of 210.1 g/mol. This compound is known for its unique chemical structure, which includes a hexahydro-1H-azepine ring substituted with a dichloroacetyl group.
Preparation Methods
The synthesis of 1-(azepan-1-yl)-2,2-dichloroethanone involves several steps. One common method includes the reaction of hexahydro-1H-azepine with dichloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(azepan-1-yl)-2,2-dichloroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2,2-dichloroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2,2-dichloroethanone involves its interaction with specific molecular targets. The dichloroacetyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
1-(azepan-1-yl)-2,2-dichloroethanone can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a seven-membered ring but with different substituents, leading to distinct pharmacological properties.
Oxazepines: These compounds have an oxygen atom in the ring, which imparts different chemical reactivity and biological activity.
Thiazepines: These contain a sulfur atom in the ring and are known for their unique pharmacological effects.
Properties
IUPAC Name |
1-(azepan-1-yl)-2,2-dichloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-5-3-1-2-4-6-11/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPNRSVMLNXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400069 |
Source
|
Record name | 1-(DICHLOROACETYL)HEXAHYDRO-1H-AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64661-12-7 |
Source
|
Record name | 1-(DICHLOROACETYL)HEXAHYDRO-1H-AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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